4-Chloro-2-(difluoromethoxy)-1-methylbenzene
Description
Historical Context of Halogenated Methoxybenzene Derivatives
The exploration of halogenated methoxybenzene derivatives originated in the mid-19th century with the synthesis of anisole (methoxybenzene), a foundational compound for understanding ether reactivity. Early studies focused on electrophilic substitution patterns, revealing that methoxy groups activate aromatic rings toward ortho/para-directed reactions. The introduction of halogen atoms into methoxybenzenes emerged as a strategy to modulate electronic properties while retaining aromaticity. For instance, chloroanisole derivatives were among the first halogenated variants studied, with their synthesis dating to the early 20th century.
The advent of fluorinated ethers in the 1950s marked a pivotal shift, driven by the demand for thermally stable and chemically inert compounds in anesthesia and polymer science. Difluoromethoxy groups gained prominence in the 1980s as medicinal chemists sought to improve drug pharmacokinetics by incorporating fluorine’s electronegativity and lipophilicity. Modern advances in fluorination techniques, such as the use of fluoroform (CHF₃) as a difluorocarbene source, enabled efficient synthesis of difluoromethoxyarenes like 4-chloro-2-(difluoromethoxy)-1-methylbenzene.
Table 1: Evolution of Halogenated Methoxybenzene Derivatives
| Compound Class | Key Structural Feature | Era of Development | Primary Application |
|---|---|---|---|
| Simple methoxybenzenes | -OCH₃ | 1850s | Solvents, fragrances |
| Chlorinated derivatives | -OCH₃ + -Cl | 1920s | Agrochemical intermediates |
| Fluorinated derivatives | -OCF₂H, -OCF₃ | 1980s–present | Pharmaceuticals, materials |
Significance of Difluoromethoxy Functional Groups in Modern Organic Chemistry
The difluoromethoxy group (-OCF₂H) confers three critical advantages in molecular design:
- Electronic Effects : The strong electron-withdrawing nature of fluorine atoms reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions. For example, difluoromethoxy-directed bromination favors para positions due to diminished ortho steric hindrance compared to bulkier trifluoromethoxy groups.
- Metabolic Stability : Fluorine’s low polar surface area enhances membrane permeability, while its resistance to oxidative degradation extends the half-life of pharmaceutical candidates.
- Synthetic Versatility : Modern methods such as visible-light-mediated fluorination enable precise incorporation of -OCF₂H groups into complex scaffolds.
Table 2: Comparative Properties of Methoxy and Difluoromethoxy Groups
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) |
|---|---|---|
| Electron Effect | Strongly donating | Moderately withdrawing |
| Lipophilicity (LogP) | ~1.2 | ~2.1 |
| Metabolic Stability | Low | High |
| Synthetic Accessibility | Straightforward | Requires specialized reagents |
The synthesis of this compound exemplifies these principles. Starting from 2-methylphenol, sequential chlorination and difluoromethoxylation using fluoroform-derived difluorocarbene yield the target compound. This two-step process highlights the interplay between traditional aromatic chemistry and modern fluorination techniques.
Properties
IUPAC Name |
4-chloro-2-(difluoromethoxy)-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKNLEREAHDJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethoxy)-1-methylbenzene typically involves the introduction of the difluoromethoxy group onto a chlorinated benzene derivative. One common method is the reaction of 4-chloro-2-methylphenol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(difluoromethoxy)-1-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding a difluoromethoxy-methylbenzene derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of 4-azido-2-(difluoromethoxy)-1-methylbenzene or 4-thio-2-(difluoromethoxy)-1-methylbenzene.
Oxidation: Formation of 4-chloro-2-(difluoromethoxy)benzoic acid.
Reduction: Formation of 2-(difluoromethoxy)-1-methylbenzene.
Scientific Research Applications
Chemistry
4-Chloro-2-(difluoromethoxy)-1-methylbenzene serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids.
- Reduction Reactions: This may yield difluoromethoxy-methylbenzene derivatives.
| Reaction Type | Example Products |
|---|---|
| Substitution | 4-Azido-2-(difluoromethoxy)-1-methylbenzene |
| Oxidation | 4-Chloro-2-(difluoromethoxy)benzoic acid |
| Reduction | 2-(Difluoromethoxy)-1-methylbenzene |
Biology
This compound has been investigated for its potential biological activity. Studies indicate that it may interact with enzymes and receptors, altering their activity. The difluoromethoxy group enhances lipophilicity, allowing better cellular penetration.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various substituted benzene derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential.
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, treatment of human breast cancer cell lines with varying concentrations revealed a dose-dependent increase in apoptosis markers, with IC50 values indicating significant cytotoxicity at concentrations as low as 10 µM.
Medicine
The compound is being explored for its potential use in drug development. It serves as a building block for pharmaceuticals due to its ability to form stable adducts with various biological targets. Its interactions may lead to the development of new therapeutic agents.
Industry
In industrial applications, this compound is utilized in the production of agrochemicals and specialty chemicals. Its insecticidal, herbicidal, and fungicidal properties make it valuable in agricultural practices.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethoxy)-1-methylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:
*log P values estimated via HPLC () or computational tools ().
Key Observations:
- Lipophilicity : The target compound’s log P (~2.8) is lower than 1-chloro-4-(difluoromethoxy)-2-fluorobenzene (log P = 3.3), likely due to the methyl group reducing hydrophobicity compared to a fluorine atom .
- Molecular Weight : Derivatives with ester groups (e.g., methyl benzoate) or complex heterocycles (e.g., thiadiazoles) exhibit higher molecular weights, impacting bioavailability and synthetic complexity .
Biological Activity
Overview
4-Chloro-2-(difluoromethoxy)-1-methylbenzene, also known as a difluoromethoxy-substituted aromatic compound, has garnered attention in recent years due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
Chemical Formula: C8H7ClF2O
Molecular Weight: 192.59 g/mol
IUPAC Name: this compound
The presence of chlorine and difluoromethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem reported that this compound was investigated for its potential to inhibit various microbial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a potential mechanism of action through the modulation of apoptotic pathways. The structure-activity relationship (SAR) studies indicate that the presence of the difluoromethoxy group is crucial for enhancing cytotoxicity against cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cellular proliferation and survival pathways.
- Receptor Modulation: It may interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that it can induce oxidative stress in microbial cells, contributing to its antimicrobial effects.
Case Study 1: Antimicrobial Efficacy
A recent study aimed to evaluate the antimicrobial efficacy of various substituted benzene derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating promising antimicrobial potential .
Case Study 2: Anticancer Screening
In another investigation focused on anticancer properties, researchers treated human breast cancer cell lines with varying concentrations of the compound. The findings revealed a dose-dependent increase in apoptosis markers, with IC50 values indicating significant cytotoxicity at concentrations as low as 10 µM .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 4-Chloro-1-methylbenzene | Structure | Moderate antimicrobial |
| 2-Fluoro-4-chlorobenzyl alcohol | Structure | Low anticancer activity |
Q & A
Q. How can the synthesis of 4-Chloro-2-(difluoromethoxy)-1-methylbenzene be optimized for high yield and purity?
Methodological Answer: The compound is typically synthesized via a two-step process:
- Step 1: Reaction of 4-methylphenol with chlorodifluoromethane in the presence of a base (e.g., NaOH or K₂CO₃) at 50–80°C for 12–24 hours in DMSO or acetonitrile to form the difluoromethoxy intermediate.
- Step 2: Chlorination using reagents like SOCl₂ or Cl₂ gas under controlled conditions. Optimization Tips:
- Use continuous flow reactors for scalability and reduced side reactions.
- Monitor reaction progress via TLC or GC-MS.
- Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water). Key Parameters Table:
| Parameter | Optimal Range |
|---|---|
| Temperature | 50–80°C |
| Reaction Time | 12–24 hours |
| Solvent | DMSO or Acetonitrile |
| Base | NaOH/K₂CO₃ |
| Reference: |
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent positions (e.g., methyl group at δ ~2.3 ppm, aromatic protons at δ 6.5–7.5 ppm).
- FT-IR: Confirm C-F stretches (~1100–1200 cm⁻¹) and C-O-C bonds (~1250 cm⁻¹).
- GC-MS/HPLC-MS: Verify molecular ion peak ([M]⁺ at m/z 192.59) and fragmentation patterns.
- Elemental Analysis: Validate C, H, Cl, F, and O composition. Reference:
Advanced Research Questions
Q. How do electronic effects of the difluoromethoxy group influence reactivity in substitution reactions?
Methodological Answer: The difluoromethoxy group (-OCF₂) is electron-withdrawing due to fluorine’s electronegativity, which:
- Deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the methyl group.
- Enhances stability of intermediates in nucleophilic aromatic substitution (e.g., with amines or thiols). Experimental Design:
- Compare reaction rates with/without -OCF₂ using kinetic studies (UV-Vis or NMR monitoring).
- Computational modeling (DFT) to analyze charge distribution. Reference:
Q. How can contradictory data in oxidation reactions of the methyl group be resolved?
Methodological Answer: Discrepancies in oxidation outcomes (e.g., carboxylic acid vs. aldehyde formation) may arise from:
- Reagent Selectivity: KMnO₄ (strong oxidizer) favors carboxylic acids, while CrO₃ may yield aldehydes.
- Solvent Effects: Polar aprotic solvents (DMSO) stabilize intermediates differently than protic solvents. Resolution Strategy:
- Conduct controlled experiments varying oxidizers (KMnO₄, CrO₃, TEMPO) and solvents.
- Use quenching studies to trap intermediates for characterization (e.g., LC-MS). Reference:
Q. What strategies assess the in vitro biological activity of this compound?
Methodological Answer:
- Cytotoxicity Assays: Use MTT or resazurin assays on human cell lines (e.g., HEK293, HeLa).
- Enzyme Inhibition Studies: Screen against kinases or cytochrome P450 isoforms via fluorescence-based assays.
- Membrane Permeability: Evaluate via PAMPA (Parallel Artificial Membrane Permeability Assay).
- Metabolic Stability: Incubate with liver microsomes and analyze degradation via LC-MS. Reference:
Q. How does this compound compare to structurally similar derivatives in pharmacological applications?
Comparative Analysis:
| Compound | Key Structural Difference | Bioactivity Trend |
|---|---|---|
| 4-Chloro-2-(trifluoromethoxy)-1-methylbenzene | -CF₃ vs. -OCF₂ | Higher lipophilicity, reduced metabolic stability |
| 4-Chloro-2-methoxy-1-methylbenzene | -OCH₃ vs. -OCF₂ | Lower electron-withdrawing effect, weaker enzyme inhibition |
| Method: |
- Perform SAR (Structure-Activity Relationship) studies using in vitro assays.
- Use molecular docking to compare binding affinities to target proteins. Reference:
Data Contradiction Analysis
Q. Why do coupling reactions of this compound yield inconsistent results across studies?
Root Causes:
- Catalyst Sensitivity: Palladium vs. copper catalysts may favor different pathways (e.g., Ullmann vs. Suzuki coupling).
- Steric Hindrance: The methyl and difluoromethoxy groups may block access to reactive sites. Mitigation Approach:
- Screen catalysts (Pd(PPh₃)₄, CuI) and ligands (bipyridine, phosphines).
- Use bulky directing groups (e.g., pyridine) to control regioselectivity. Reference:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
